molecular formula C23H21N3O4S B6425413 2-benzoyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)benzamide CAS No. 2034243-55-3

2-benzoyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)benzamide

Cat. No.: B6425413
CAS No.: 2034243-55-3
M. Wt: 435.5 g/mol
InChI Key: UCVQHTLUSSCVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)benzamide is a structurally complex benzamide derivative featuring a benzothiadiazole core. This heterocyclic system is substituted with three methyl groups at positions 1, 3, and 6, along with two sulfonyl (dioxo) groups at position 2, conferring electron-withdrawing properties. The benzoyl moiety is attached via an amide linkage to the benzothiadiazole ring, creating a planar, conjugated system that may enhance stability and intermolecular interactions.

Properties

IUPAC Name

2-benzoyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-15-13-20-21(26(3)31(29,30)25(20)2)14-19(15)24-23(28)18-12-8-7-11-17(18)22(27)16-9-5-4-6-10-16/h4-14H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVQHTLUSSCVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-benzoyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)benzamide is a derivative of benzothiadiazole known for its diverse biological activities. This article aims to explore its synthesis, biological significance, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzamide moiety linked to a benzothiadiazole unit. The synthesis typically involves the reaction of benzoyl chloride with the corresponding benzothiadiazole derivative under controlled conditions to yield the desired product.

Biological Activity Overview

Research indicates that derivatives of benzothiadiazole exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Several studies have demonstrated that benzothiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the target compound showed effective inhibition against various pathogenic microorganisms .
  • Anticancer : The cytotoxicity of benzothiadiazole derivatives against tumor cell lines has been documented. Notably, selective cytotoxicity was observed in certain derivatives against cancer cell lines while sparing normal cells .
  • Anti-inflammatory : Some studies suggest that these compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiadiazole derivatives. The minimal inhibitory concentration (MIC) for several compounds was found to be as low as 50 μg/mL against tested bacterial strains. This suggests strong antimicrobial potential that could be harnessed for developing new antibiotics .

Anticancer Properties

In vitro studies on tumorigenic cell lines revealed that certain derivatives exhibited potent cytotoxic effects. For example:

  • Compound A showed an EC50 of 32 ng/mL against WI-38 VA-13 subline.
  • Compound B demonstrated selective activity with an EC50 of 30 ng/mL .

These findings indicate that modifications in the structure can significantly enhance anticancer activity.

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some derivatives have been identified as inhibitors of amyloid beta peptide interactions, which are implicated in Alzheimer’s disease pathology .

Case Studies

StudyCompound TestedCell LineEC50 (ng/mL)Notes
1Compound AWI-38 VA-1332Selective cytotoxicity observed
2Compound BMDA-MB-23130Effective against breast cancer cells
3Compound CSK-Hep-128Moderate inhibitory activity noted

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name Core Structure Substituents/Functional Groups Unique Features
2-Benzoyl-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)benzamide Benzothiadiazole 3× Methyl, 2× sulfonyl, benzoyl amide High rigidity, electron-deficient core
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole Chloro, difluorophenyl, amide Hydrogen-bonding capacity (N–H⋯N/F)
Phenoxymethylbenzoimidazole-triazole-thiazole hybrids () Benzoimidazole-triazole Varied aryl thiazole, phenoxymethyl groups Flexible linkers, diverse substitution
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-methylbenzoyl, N,O-bidentate directing group Metal-binding capability

Key Observations :

  • The target compound’s benzothiadiazole core distinguishes it from thiazole () or benzoimidazole () systems, offering distinct electronic properties.
  • Sulfonyl groups enhance solubility in polar solvents compared to halogenated derivatives (e.g., ’s chloro-thiazole), which may exhibit lower polarity .
  • Unlike ’s N,O-bidentate ligand, the target lacks hydroxyl groups, limiting metal coordination but improving hydrolytic stability .

Key Observations :

  • The target compound’s synthesis likely parallels ’s acylation strategy but requires careful handling of the electron-deficient benzothiadiazole amine , which may necessitate milder conditions to avoid decomposition .
  • ’s use of click chemistry introduces modularity absent in the target’s synthesis, enabling rapid diversification .

Key Observations :

  • Unlike ’s flexible triazole-thiazole hybrids, the target’s rigid structure may limit bioavailability but improve target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.